molecular formula C26H24N4O4 B12008500 5-(3-(Benzyloxy)phenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634895-92-4

5-(3-(Benzyloxy)phenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12008500
CAS No.: 634895-92-4
M. Wt: 456.5 g/mol
InChI Key: HRKNKUIPXCYDTN-WPWMEQJKSA-N
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Description

3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl ether group, and a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the benzyl ether group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrazide moiety: This is typically done by reacting the benzyl ether-substituted pyrazole with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(BENZYLOXY)PH)N’-(1-(4-HO-3-MEO-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634895-92-4

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-17(19-11-12-24(31)25(14-19)33-2)27-30-26(32)23-15-22(28-29-23)20-9-6-10-21(13-20)34-16-18-7-4-3-5-8-18/h3-15,31H,16H2,1-2H3,(H,28,29)(H,30,32)/b27-17+

InChI Key

HRKNKUIPXCYDTN-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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